molecular formula C9H11NO3 B3279762 Methyl 6-(hydroxymethyl)-4-methylpicolinate CAS No. 69971-39-7

Methyl 6-(hydroxymethyl)-4-methylpicolinate

Cat. No.: B3279762
CAS No.: 69971-39-7
M. Wt: 181.19 g/mol
InChI Key: IZWXHNJUSVXLJH-UHFFFAOYSA-N
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Description

Methyl 6-(hydroxymethyl)-4-methylpicolinate is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . Its structure features both an ester and a benzylic alcohol functional group on a methyl-substituted picolinate core, making it a versatile and valuable building block in organic synthesis and medicinal chemistry research. While specific biological data for this exact molecule is not publicly available, its structural similarity to other documented picolinate derivatives suggests significant research potential. Compounds within this class are frequently investigated as key intermediates in the synthesis of more complex molecules. For instance, picolinic acid derivatives are extensively explored as metal-binding pharmacophores in the development of inhibitors for metalloenzymes, such as New Delhi Metallo-β-lactamase (NDM-1) . Furthermore, closely related compounds, such as Methyl 6-(hydroxymethyl)picolinate, have been successfully employed as ionophores in the fabrication of potentiometric sensors for the detection of metal ions like iron(III) . This indicates that this compound is a high-value intermediate for constructing ligands, probes, and potential therapeutic candidates. Please Note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-(hydroxymethyl)-4-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-3-7(5-11)10-8(4-6)9(12)13-2/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWXHNJUSVXLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C(=O)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101205739
Record name Methyl 6-(hydroxymethyl)-4-methyl-2-pyridinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69971-39-7
Record name Methyl 6-(hydroxymethyl)-4-methyl-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69971-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-(hydroxymethyl)-4-methyl-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101205739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of Methyl 6 Hydroxymethyl 4 Methylpicolinate

Reactivity of the Picolinate (B1231196) Ester Group (e.g., Hydrolysis, Transesterification)

The ester functional group in Methyl 6-(hydroxymethyl)-4-methylpicolinate is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Transesterification: This process involves the conversion of the methyl ester to a different ester by reaction with another alcohol in the presence of an acid or base catalyst. Transesterification of acylcarnitines has been performed using 3-pyridylcarbinol to produce acyl picolinyl esters for mass spectrometry analysis. nih.gov This highlights a potential application of transesterification involving picolinate-related structures. The mechanism of fragmentation of these picolinyl esters has been studied to aid in the structural identification of acyl groups. nih.gov

Table 1: Reactivity of the Picolinate Ester Group

Reaction Reagents Product Description
Hydrolysis H₂O, H⁺ or OH⁻ 6-(hydroxymethyl)-4-methylpicolinic acid Cleavage of the ester bond to form the corresponding carboxylic acid and methanol (B129727). libretexts.orglibretexts.org
Transesterification R'OH, H⁺ or Base 6-(hydroxymethyl)-4-methylpicolinate (R' ester) Exchange of the methyl group of the ester with another alkyl or aryl group from an alcohol. nih.gov

Transformations Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles.

The pyridine nitrogen can be alkylated, acylated, or oxidized. researchgate.net For instance, the formation of N-oxides by reaction with an oxidizing agent like m-CPBA is a common transformation. These N-oxides can then be used in further reactions, as the N-oxide group can be a leaving group or can direct substitution to the 2- and 4-positions of the pyridine ring. researchgate.net Additionally, the pyridine nitrogen can be quaternized to form pyridinium (B92312) salts. These salts can activate the pyridine ring towards nucleophilic attack or can be utilized in various cross-coupling reactions. researchgate.net Recent studies have explored the transformation of the pyridine ring itself, for example, a pyridine-to-benzene transformation via nitrogen-to-carbon skeletal editing. nih.govchemrxiv.org

Carbon-Carbon Bond Forming Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group at the 6-position of the ring offers a site for various carbon-carbon bond-forming reactions. researchgate.netalevelchemistry.co.uk The alcohol can be oxidized to an aldehyde, which can then participate in reactions such as aldol (B89426) condensations, Wittig reactions, or Grignard additions to extend the carbon chain. alevelchemistry.co.ukvanderbilt.edu

Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution with carbon nucleophiles like cyanides or organometallic reagents. researchgate.net

Table 2: Potential Carbon-Carbon Bond Forming Reactions of the Hydroxymethyl Group

Reaction Type Intermediate Reagents for C-C Bond Formation Resulting Structure
Aldol Condensation Aldehyde Enolate α,β-Unsaturated carbonyl
Wittig Reaction Aldehyde Phosphonium ylide Alkene
Grignard Reaction Aldehyde Grignard reagent (R-MgX) Secondary alcohol
Nucleophilic Substitution Halide/Tosylate Cyanide (CN⁻) Nitrile

Multi-Component Reactions and Heterocyclic Annulations

Pyridine derivatives are valuable substrates in multi-component reactions (MCRs) and heterocyclic annulations for the synthesis of more complex fused ring systems. nih.govmdpi.comrsc.orgacs.orgresearchgate.net MCRs are convergent reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. organic-chemistry.org Pyridine-containing compounds can be synthesized via MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis. organic-chemistry.org

Heterocyclic annulation involves the construction of a new ring fused to the existing pyridine ring. mdpi.comrsc.orgacs.org Palladium-catalyzed annulation of imidazo[1,2-a]pyridines with coumarins and indoles has been reported to synthesize benzofuran (B130515) and indole (B1671886) fused heterocycles. rsc.org While specific examples involving this compound are not detailed in the provided results, its functional groups could potentially participate in such reactions after suitable modification. nih.gov For instance, the pyridine nitrogen could be involved in the formation of a fused imidazole (B134444) or triazole ring.

Radical Cascade Routes to Spiro-Azaindane Derivatives

Recent research has explored radical cascade reactions for the synthesis of complex nitrogen-containing heterocycles. researchgate.netresearchgate.net A convergent radical-based route to azaindanes has been described, which involves the radical cyclization onto a pyridine ring. researchgate.net This type of reaction often requires the activation of the pyridine ring, for example, through protonation or formation of a pyridinium salt. researchgate.netresearchgate.net The process can involve the formation of two new C-C bonds in a single step. researchgate.net While a direct application of this methodology to this compound is not explicitly mentioned, the pyridine core of the molecule suggests its potential as a substrate for such radical cascade reactions to form spiro-azaindane derivatives. researchgate.net

Dynamic Covalent Chemistry Applications

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create dynamic molecular systems that can adapt their constitution in response to external stimuli. researchgate.netnih.gov Pyridine-based compounds are used in the construction of dynamic covalent systems due to the reversible nature of imine bond formation. researchgate.net The pyridine nitrogen can influence the reactivity and stability of these dynamic systems. researchgate.net

Furthermore, pyridine-containing building blocks are employed in the synthesis of covalent organic frameworks (COFs). rsc.orgrsc.org These are porous crystalline polymers with potential applications in materials science, such as in lithium-ion batteries and as adsorbents. rsc.orgrsc.org The functional groups on this compound, particularly the hydroxymethyl and the ester groups, could potentially be modified to serve as linkers in the construction of such advanced materials.

Advanced Spectroscopic and Structural Elucidation of Methyl 6 Hydroxymethyl 4 Methylpicolinate

Vibrational Spectroscopy (e.g., FT-IR)No specific FT-IR vibrational frequency data for Methyl 6-(hydroxymethyl)-4-methylpicolinate was found in the public domain.

Due to the absence of the necessary scientific data, the generation of a thorough and accurate article as per the provided detailed outline is not feasible at this time.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure (e.g., DFT, B3LYP/6-311G++)

Quantum chemical calculations, particularly using Density Functional Theory (DFT) with a basis set such as B3LYP/6-311G++, are powerful tools for understanding the electronic structure of molecules. These calculations can provide insights into the optimized geometry, vibrational frequencies, and various thermochemical parameters of a compound. For Methyl 6-(hydroxymethyl)-4-methylpicolinate, such calculations would be the foundational step for any further computational analysis. However, specific studies detailing these calculations for this molecule are not available.

Analysis of Molecular Orbitals (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. While the principles of HOMO-LUMO analysis are well-understood, the specific energy values and orbital distributions for this compound have not been reported in the available literature.

Prediction of Spectroscopic Parameters (e.g., TD-DFT for UV Absorption)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. This technique can help in understanding the electronic transitions occurring within a molecule upon absorption of light. A TD-DFT study on this compound would provide theoretical absorption wavelengths and oscillator strengths, which could be compared with experimental data if available. Regrettably, no such predictive studies for this compound have been published.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting how a molecule will interact with other species. An MEP map of this compound would highlight the electron-rich and electron-deficient regions, offering clues about its potential intermolecular interactions. However, a specific MEP analysis for this compound is not documented in scientific papers.

Intermolecular Interaction Analysis and Non-Covalent Bonding

The study of intermolecular interactions and non-covalent bonding is essential for understanding the behavior of molecules in condensed phases and in biological systems. Techniques such as Atoms in Molecules (AIM) theory and Non-Covalent Interaction (NCI) analysis can be employed to characterize these weak interactions. An investigation into the potential hydrogen bonding, van der Waals forces, and other non-covalent interactions involving this compound would provide valuable information about its physical properties and potential for molecular recognition. Such detailed analyses are currently absent from the scientific literature.

Conformational Analysis and Energy Landscapes

Most molecules can exist in various conformations, and understanding their relative energies and the barriers to interconversion is important for predicting their behavior. Conformational analysis helps in identifying the most stable conformers and understanding the flexibility of a molecule. Creating an energy landscape for this compound would involve systematically exploring its rotational degrees of freedom and calculating the corresponding energies. This type of in-depth conformational study has not been reported.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It can quantify charge transfer, hyperconjugative interactions, and deviations from the idealized Lewis structure. An NBO analysis of this compound would offer a deeper understanding of its electronic delocalization and intramolecular interactions. As with the other computational methods, a specific NBO study for this compound is not available.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model used to analyze the electron density of a chemical system, providing profound insights into chemical bonding, molecular structure, and reactivity. wikipedia.orgamercrystalassn.org Developed by Richard Bader and his research group, QTAIM defines atoms and the bonds that link them based on the topology of the electron density, a physically observable quantity. wikipedia.org This approach allows for the quantitative characterization of chemical bonds and intermolecular interactions.

At the core of QTAIM is the concept of critical points in the electron density (ρ(r)), where the gradient of the electron density is zero. uni-rostock.de The nature of these critical points allows for the classification of chemical interactions. Of particular importance are the bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms. The properties of the electron density at these BCPs provide a detailed description of the bond's character.

Key topological parameters at the bond critical point used in QTAIM analysis include:

Electron Density (ρ(r)) : The magnitude of the electron density at the BCP correlates with the bond order; higher values are indicative of stronger bonds.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian reveals the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared interaction, characteristic of covalent bonds, where electron density is concentrated in the internuclear region. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

Total Electron Energy Density (H(r)) : The sign of the total electron energy density, which is the sum of the kinetic energy density (G(r)) and the potential energy density (V(r)), also provides insight into the nature of the interaction. A negative H(r) is indicative of a shared interaction, while a positive H(r) suggests a non-covalent interaction.

While a specific QTAIM analysis for this compound is not available in the cited literature, the following data for a related class of compounds, quinolone carboxylic acid derivatives, illustrates the application of this methodology. nih.gov These derivatives share some structural motifs with the target molecule, such as carboxylic acid functionality and a heterocyclic ring system, making them a relevant example for understanding how QTAIM can be applied to such compounds.

Table 1: Representative QTAIM Topological Parameters for Intramolecular Hydrogen Bonds in Quinolone Carboxylic Acid Derivatives nih.gov

Interactionρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)
O-H···O0.0450.130-0.001
N-H···O0.0300.1050.002

This table presents representative data for intramolecular hydrogen bonds found in a study of quinolone carboxylic acid derivatives, which serve as an illustrative example of QTAIM analysis. nih.gov

The data in Table 1 reveals the characteristics of the intramolecular hydrogen bonds in the studied quinolone derivatives. nih.gov For the O-H···O interaction, the positive value of the Laplacian (0.130 a.u.) and the small, negative value of the total electron energy density (-0.001 a.u.) are characteristic of a strong, partially covalent hydrogen bond. nih.gov In contrast, the N-H···O interaction shows a smaller electron density (0.030 a.u.) and a positive total electron energy density (0.002 a.u.), indicating a weaker, predominantly electrostatic interaction. nih.gov

This type of detailed analysis, when applied to this compound, would allow for a precise characterization of its covalent bond network and any potential intramolecular hydrogen bonds, for instance, between the hydroxymethyl group and the nitrogen atom of the pyridine (B92270) ring or the ester functionality. Such an analysis would provide a deeper understanding of the molecule's structure, stability, and reactivity.

Applications in Coordination Chemistry and Advanced Chemical Biology Probes

Ligand Design and Synthesis for Metal Complexation

Methyl 6-(hydroxymethyl)-4-methylpicolinate is a valuable precursor in the synthesis of more complex polydentate ligands designed for specific metal chelation. The hydroxymethyl group offers a convenient handle for further chemical modification, allowing for the extension of the ligand scaffold and the introduction of additional donor groups to enhance the stability and selectivity of the resulting metal complexes. The picolinate (B1231196) moiety itself, comprising the pyridine (B92270) ring and the carboxylate group, is a well-established bidentate chelating unit for a wide range of metal ions.

Chelation Properties with Transition Metals (e.g., Cu(II), Co(II))

Picolinate-based ligands, including derivatives of this compound, readily form stable complexes with transition metal ions like copper(II) and cobalt(II). The coordination typically involves the pyridine nitrogen and one of the carboxylate oxygen atoms, forming a stable five-membered chelate ring. The specific coordination geometry and stoichiometry of the resulting complexes can be influenced by the nature of the ligand, the metal-to-ligand ratio, and the reaction conditions.

While specific studies on the chelation of Cu(II) and Co(II) with the unmodified this compound are not extensively detailed in the reviewed literature, the general behavior of picolinate ligands provides a strong indication of their coordination capabilities. For instance, copper(II) complexes with picolinate-containing ligands have been shown to adopt various coordination geometries, including square planar and distorted octahedral, depending on the denticity of the ligand and the presence of other coordinating species. Similarly, cobalt(II) is known to form stable octahedral complexes with picolinate-type ligands. The hydroxymethyl group on the pyridine ring can potentially participate in coordination, especially in cases where the ligand framework is flexible, or it can be used to link multiple picolinate units together, creating polydentate ligands that can encapsulate the metal ion more effectively.

Coordination with Lanthanide Ions (e.g., Eu(III), Dy(III))

The coordination chemistry of picolinate-based ligands with lanthanide ions, such as europium(III) and dysprosium(III), is of particular interest due to the potential for creating highly luminescent materials. Picolinate and its derivatives act as efficient "antenna" ligands, meaning they can absorb UV light and transfer the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths.

The coordination of lanthanide ions with picolinate ligands typically involves the carboxylate oxygen atoms and the pyridine nitrogen. Lanthanide ions have high coordination numbers, often ranging from 8 to 10, which allows for the binding of multiple picolinate units or the coordination of a polydentate ligand incorporating several picolinate moieties. The hydroxymethyl group of this compound can be functionalized to create multidentate ligands that can saturate the coordination sphere of the lanthanide ion, thereby shielding it from solvent molecules that can quench its luminescence.

Development of Luminescent Metal Complexes for Spectroscopic Probes

The unique photophysical properties of lanthanide complexes, particularly their long-lived luminescence and sharp emission bands, make them ideal candidates for the development of spectroscopic probes for various applications in chemical biology. Derivatives of this compound are instrumental in constructing ligands for such probes.

pH-Sensitive Luminescent Probes for Cellular Environment Monitoring

Lanthanide complexes can be designed to exhibit pH-dependent luminescence, making them valuable tools for monitoring pH changes in biological systems, such as within cells. rsc.org This pH sensitivity can be engineered by incorporating a pH-responsive moiety into the ligand structure. While direct applications of this compound in this context are not explicitly reported, its derivatives can be functionalized with acidic or basic groups. The protonation or deprotonation of these groups in response to pH changes can alter the ligand's ability to sensitize the lanthanide ion's luminescence, leading to a "turn-on" or "turn-off" luminescent response. For instance, robust europium(III) coordination polymers based on picolinate ligands have been shown to exhibit emissive properties that are stable over a wide pH range, suggesting their potential as platforms for developing pH sensors. acs.orgnih.gov

Probes for Time-Resolved Luminescence Assays

The long luminescence lifetimes of lanthanide complexes, particularly those of Eu(III) and Tb(III), are highly advantageous for time-resolved luminescence (TRL) assays. nih.govresearchgate.net TRL allows for the discrimination of the long-lived lanthanide emission from short-lived background fluorescence from biological samples, thereby significantly improving the signal-to-noise ratio and the sensitivity of the assay. nih.govnih.gov Ligands derived from this compound can be designed to efficiently sensitize the luminescence of these lanthanide ions. By conjugating these luminescent lanthanide complexes to biomolecules such as antibodies or nucleic acids, highly sensitive and specific assays for a wide range of analytes can be developed. Picolinate-based ligands have been incorporated into complexes with potential applications in time-resolved luminescence imaging. researchgate.net

Chiral Probes for Circularly Polarised Luminescence (CPL)

Derivatives of this compound have been successfully employed in the development of chiral probes based on circularly polarized luminescence (CPL). nih.govworktribe.com CPL is the differential emission of left and right circularly polarized light by a chiral luminophore and provides information about the chiral environment of the emitting species. semanticscholar.orgnih.govrsc.org

In a notable application, achiral heptadentate ligands incorporating two picolinate-based moieties have been used to form bright europium(III) complexes. nih.govworktribe.com These complexes can act as probes for chiral carboxylates. The binding of a chiral carboxylate to the europium center induces a chiral perturbation in the coordination environment, resulting in a strong CPL signal. The sign and magnitude of the CPL signal can be used to determine the absolute configuration and enantiomeric purity of the analyte. nih.govworktribe.com The ability to modify the picolinate structure, for example through the hydroxymethyl group, allows for the fine-tuning of the probe's properties, such as its binding affinity and spectroscopic response.

Table 1: Spectroscopic Properties of a Europium(III) Complex for Chiral Sensing

PropertyValueReference
Excitation Wavelength (nm)~330-350 nih.govworktribe.com
Major Emission Bands (nm)593 (5D0 → 7F1), 617 (5D0 → 7F2) nih.govworktribe.com
Luminescence Lifetime (ms)> 0.5 nih.govworktribe.com
Quantum Yield (%)~10-20 nih.govworktribe.com
Luminescence Dissymmetry Factor (glum)up to 0.12 for the 5D0 → 7F1 transition upon binding of a chiral analyte nih.gov

Applications in Catalysis and Organometallic Chemistry

The structural framework of picolinate derivatives, including this compound, is highly advantageous for creating stable and efficient metal-based catalysts.

Design of Metal-Picolinate Catalysts for Organic Transformations

Picolinate-based ligands are adept at forming stable chelate complexes with a wide array of transition metals. The pyridine nitrogen and the carboxylate group work in concert to bind the metal center, forming a robust five-membered ring. This chelation enhances the stability and catalytic activity of the resulting organometallic complex.

The substituents on the pyridine ring, such as the 4-methyl and 6-hydroxymethyl groups in this compound, play a crucial role in fine-tuning the catalyst's properties. These groups can modify the steric and electronic environment around the metal center, which in turn influences the catalyst's reactivity, selectivity, and substrate scope. For instance, modifying the ligand structure can impact the pharmacological potential of vanadium(IV) picolinate complexes. mdpi.com The introduction of electron-donating alkyl groups on the pyridine ring can modulate the biological and catalytic activity of the complex. mdpi.com

While specific catalytic applications of this compound are not extensively documented, the principles of ligand design suggest its potential in various organic transformations. Related metal complexes with picolinate ligands have been investigated for their catalytic activity in reactions such as the hydrolysis of esters. nih.gov For example, Cu(II) complexes have shown effective catalytic activity in the hydrolysis of p-nitrophenyl picolinate. nih.gov This indicates that metal complexes derived from this compound could be promising candidates for catalyzing similar organic reactions.

Material Science Applications (e.g., Single-Molecule Magnets)

The field of molecular magnetism has identified picolinate-type ligands as valuable components in the construction of Single-Molecule Magnets (SMMs). SMMs are individual molecules that can function as tiny magnets, exhibiting slow magnetic relaxation and magnetic hysteresis at low temperatures, which makes them promising for high-density data storage and quantum computing. nih.govmanchester.ac.uk

The key to creating an SMM is to assemble a molecule with a large-spin ground state and significant magnetic anisotropy. sci-hub.se Cobalt(II) ions, in particular, are of interest due to their inherent magnetic anisotropy. nih.govrsc.org Research has shown that ligands derived from hydroxymethylpyridine can be used to construct polynuclear cobalt clusters that behave as SMMs. sci-hub.se In one notable example, a tetranuclear cobalt(II) cluster, [Co₄(hmp)₄(MeOH)₄Cl₄], where hmp⁻ is the anion of hydroxymethylpyridine, was synthesized and shown to function as an SMM. sci-hub.se The core of this molecule features four Co(II) ions and four oxygen atoms from the hmp⁻ ligands at the corners of a distorted cube. sci-hub.se This specific arrangement, dictated by the ligand, results in a molecule with a high-spin ground state and the necessary magnetic anisotropy to act as a magnet. sci-hub.se

Molecular Recognition and Supramolecular Assembly Studies

The defined geometry and functional groups of this compound make it a valuable tool in the study of molecular recognition and the construction of complex supramolecular structures.

Interaction with Biological Macromolecules (e.g., DNA template recognition)

Metal complexes featuring planar, aromatic ligands like picolinates are extensively studied for their ability to interact with biological macromolecules such as DNA. rsc.org These interactions are of great interest for the development of therapeutic agents and molecular probes. researchgate.net The primary modes of non-covalent interaction include intercalation, where the complex slides between the base pairs of the DNA helix, and groove binding, where it fits into the minor or major grooves of the DNA. mdpi.comnih.gov

Studies on mixed-ligand cobalt(II) picolinate complexes have demonstrated their capacity to bind to DNA, with some complexes showing a preference for partial intercalation. rsc.org The binding affinity and mode are influenced by the co-ligands present in the complex. rsc.org Similarly, palladium(II) and platinum(II) complexes with picolinate ligands have been shown to interact with calf thymus DNA (CT-DNA) via groove binding. tandfonline.com

The interaction of a metal complex with DNA can be confirmed through various spectroscopic and physical methods. A decrease in absorption intensity (hypochromism) and a shift to longer wavelengths (bathochromism) in the UV-Vis spectrum of the complex upon addition of DNA are typically indicative of intercalative binding. mdpi.com Changes in fluorescence and viscosity, as well as gel electrophoresis experiments, can further elucidate the nature and strength of the interaction. rsc.orgtandfonline.com While direct studies on complexes of this compound with DNA are limited, the established reactivity of related picolinate complexes suggests that its metallic derivatives are viable candidates for DNA recognition studies. tandfonline.comresearchgate.net

Design of 3-D Fragments for Chemical Space Exploration

In the field of fragment-based drug discovery (FBDD), there is a significant push to move beyond flat, two-dimensional molecules and explore three-dimensional chemical space. nih.govrsc.orgresearcher.life Molecules with greater 3-D character are believed to offer better prospects for interacting with the complex, three-dimensional binding sites of biological targets like proteins. whiterose.ac.uknih.gov

This compound serves as an excellent precursor for the synthesis of 3-D molecular fragments. nih.govrsc.org The aromatic pyridine ring is relatively flat, but through chemical transformations such as catalytic hydrogenation, it can be converted into a saturated piperidine (B6355638) ring. nih.govnih.gov This transformation introduces multiple stereocenters, leading to a variety of non-planar, three-dimensional structures. A systematic synthesis of 20 different regio- and diastereoisomers of methyl-substituted pipecolinates has been developed, starting from the corresponding pyridine precursors. nih.gov

The three-dimensionality of these fragments can be quantified using computational tools like Principal Moments of Inertia (PMI) analysis. researchgate.netresearchgate.netresearchgate.net A PMI plot visualizes the shape of molecules, categorizing them as rod-like, disc-like, or spherical. whiterose.ac.ukvu.nl Analysis of virtual libraries derived from these synthesized piperidines shows that they populate under-represented areas of 3-D fragment space, moving away from the typical rod-disc axis populated by flatter molecules. nih.govresearchgate.net These fragments possess molecular properties, such as molecular weight and lipophilicity, that are well-suited for FBDD campaigns. rsc.org

Below is a table comparing the properties of the flat pyridine precursor to its potential saturated 3-D fragment derivatives, highlighting the change in key molecular descriptors relevant to FBDD.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logPFraction sp³ (Fsp³)
This compound C₉H₁₁NO₃181.190.5-1.00.22
Methyl 6-(hydroxymethyl)-4-methylpipecolinate (cis/trans isomers) C₉H₁₇NO₃187.24~0.20.86

Data for the precursor is based on its known structure. Data for the piperidine derivatives is estimated based on the hydrogenation of the pyridine ring and is representative of the class of compounds discussed in the literature. nih.govrsc.org

The significant increase in the fraction of sp³ hybridized carbons (Fsp³) demonstrates the successful transition from a 2-D to a 3-D molecular architecture, providing novel and valuable scaffolds for modern drug discovery programs. nih.govresearchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic methods are fundamental for the separation and quantification of Methyl 6-(hydroxymethyl)-4-methylpicolinate from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a highly effective method for the analysis of polar aromatic compounds like picolinic acid derivatives. The separation is typically achieved on octadecylsilane (B103800) (ODS, C18) columns. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with pH modifiers like formic or acetic acid to ensure good peak shape and retention. nih.govamericanpharmaceuticalreview.com For instance, the analysis of chromium picolinate (B1231196), a metal complex of a related compound, has been successfully performed using an acetonitrile/water mobile phase (10:90 v/v) on a C18 column, with UV detection at 264 nm. nih.govobrnutafaza.hr A similar approach would be suitable for this compound, leveraging the UV absorbance of the pyridine (B92270) ring for detection. Post-column derivatization techniques can also be employed; for example, picolinic acid can be detected fluorometrically after post-column UV irradiation in the presence of zinc acetate, which could be adapted for enhanced sensitivity. nih.gov

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. While carboxylic acids themselves often require derivatization into more volatile esters for GC analysis, this compound is already a methyl ester, making it potentially amenable to direct GC analysis. documentsdelivered.comacs.org The analysis of pyridine carboxylic acid esters is a well-established technique. documentsdelivered.com A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. Temperature programming would be essential to ensure the elution of the compound without thermal degradation. The presence of the polar hydroxymethyl and ester groups dictates a moderately high boiling point, requiring appropriate injector and oven temperature settings.

Technique Parameter Typical Conditions for Picolinate Derivatives Reference(s)
HPLC ColumnReversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov
Mobile PhaseAcetonitrile / Water (e.g., 10:90 or 40:60 v/v) nih.govobrnutafaza.hr
Flow Rate0.8 - 1.0 mL/min nih.govobrnutafaza.hr
DetectionUV (e.g., 264 nm) nih.gov
TemperatureAmbient or controlled (e.g., 40°C) obrnutafaza.hr
GC ColumnCapillary column (e.g., non-polar HP-5MSI) researchgate.net
Carrier GasHelium researchgate.net
Inlet ModeSplitless researchgate.net
Temperature ProgramInitial oven temp 60°C, ramp to 240-300°C researchgate.net
DetectionFlame Ionization (FID) or Mass Spectrometry (MS) americanpharmaceuticalreview.com

Hyphenated Techniques for Enhanced Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple chromatographic separation with mass spectrometric detection, offer unparalleled sensitivity and specificity, making them indispensable for definitive identification and trace-level quantification. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for analyzing picolinate derivatives. The pyridine nitrogen in the molecule is readily protonated, making it highly suitable for positive-ion electrospray ionization (ESI). Derivatization of hydroxyl groups into picolinate esters is a known strategy to significantly enhance ESI response for other molecules, suggesting the inherent picolinate structure of the target compound will ionize efficiently. nih.gov The parent ion would correspond to the protonated molecule [M+H]+. In tandem MS (MS/MS) mode, this parent ion is fragmented to produce characteristic daughter ions, which are used for selective reaction monitoring (SRM), providing high selectivity and quantitative accuracy. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. libretexts.org Following electron ionization (EI), this compound would undergo predictable fragmentation. wikipedia.org Key fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester function. libretexts.org For this specific molecule, characteristic fragments would be expected from:

α-cleavage: Loss of the methoxy (B1213986) radical (•OCH₃, 31 Da) from the molecular ion.

McLafferty Rearrangement: Unlikely due to the lack of a γ-hydrogen on an alkyl chain.

Pyridine Ring Fragmentation: The pyridine ring itself gives rise to characteristic ions, such as m/z 108 and 92, which are useful for identifying 3-pyridylcarbinol esters. researchgate.net

Side-Chain Cleavage: Cleavage of the hydroxymethyl group (-CH₂OH) or loss of water from the molecular ion could also occur.

The resulting mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification by comparison to spectral libraries. libretexts.org

Technique Parameter Expected Observations for this compound Reference(s)
LC-MS/MS Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Parent Ion[M+H]⁺ nih.gov
Detection ModeSelected Reaction Monitoring (SRM) nih.gov
Key Transitions[M+H]⁺ → fragments from loss of H₂O, CH₂O, COOCH₃ wikipedia.org
GC-MS Ionization ModeElectron Ionization (EI, 70 eV) libretexts.org
Molecular IonM⁺• peak should be observable libretexts.org
Key Fragments[M-OCH₃]⁺, [M-COOCH₃]⁺, [M-CH₂OH]⁺ libretexts.org
Characteristic IonsFragments related to the substituted pyridine ring (e.g., m/z 108, 92) researchgate.net

Electrochemical Methods for Redox Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox behavior of electroactive molecules. For this compound, CV can provide valuable information on the oxidation and reduction potentials of the pyridine nucleus and its substituents. Studies on related compounds, such as 4-(hydroxymethyl) pyridine and picolinic acid derivatives, demonstrate the utility of this technique. nih.govresearchgate.net

The pyridine ring is known to undergo electrochemical reduction. The hydroxymethyl group, being an alcohol, can be electrochemically oxidized. researchgate.net A cyclic voltammogram of the compound would likely reveal an irreversible oxidation peak corresponding to the oxidation of the hydroxymethyl group and one or more reduction peaks associated with the pyridine ring. The exact potentials of these redox events are influenced by the solvent, pH, and the nature of the electrode material. researchgate.netdaneshyari.com This type of analysis is crucial for understanding the compound's electronic properties and its potential involvement in redox processes. nih.gov

Analyte Technique Observed Redox Event Medium/Electrode Reference(s)
4-(hydroxymethyl) pyridineCyclic VoltammetryOxidationPt–Pd/PPy/ITO researchgate.net
Picolinic AcidCyclic VoltammetryAdsorption during Ag depositionHOPG Electrode daneshyari.com
Ethyl PicolinatePreparative ElectrolysisReduction of ester and pyridine nucleusLead Cathode
Benzimidazole Picolinic AcidCyclic VoltammetryReversible redox reaction- nih.gov

Microscopic Techniques for Material Characterization (e.g., SEM for derived catalysts)

While microscopic techniques are not used to analyze the molecule of this compound directly, they are essential for characterizing materials derived from it, particularly catalysts. Picolinate ligands are excellent chelating agents for a wide range of transition metals, forming stable metal complexes. orientjchem.orgresearchgate.netresearchgate.net

These metal-picolinate complexes can serve as precursors for the synthesis of catalytic materials. mdpi.com Through processes like thermal decomposition (pyrolysis), a cobalt-picolinate complex, for example, can be converted into cobalt-containing materials. nih.govscienceopen.comnih.govresearchgate.net The resulting materials, often metal oxides or mixed-metal systems, can possess significant catalytic activity.

Scanning Electron Microscopy (SEM) is a key technique for characterizing these derived catalysts. SEM provides high-resolution images of the material's surface, yielding critical information about:

Topography: The surface features and texture.

Particle Size and Distribution: The size of the individual catalyst particles and how they are aggregated.

This information is vital for understanding the structure-activity relationship of the catalyst, as the surface area and morphology directly impact its performance.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of picolinate (B1231196) derivatives is a well-established field, yet there remains considerable scope for innovation, particularly concerning Methyl 6-(hydroxymethyl)-4-methylpicolinate. While syntheses for the parent compound, Methyl 6-(hydroxymethyl)picolinate, have been documented, future research will likely focus on developing more efficient, scalable, and sustainable routes to the 4-methyl substituted analogue.

Key areas for exploration include:

Catalytic C-H Activation: Directing the methylation of the pyridine (B92270) ring at the C4 position through transition-metal catalysis would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Implementing continuous flow processes could enhance reaction efficiency, improve safety profiles, and allow for easier scalability compared to traditional batch methods.

Green Chemistry Principles: Future synthetic strategies should prioritize the use of renewable starting materials, greener solvents, and energy-efficient reaction conditions to minimize environmental impact. This aligns with the broader trend in the chemical industry towards sustainable manufacturing. nih.gov The development of biocatalytic methods, using enzymes to perform specific transformations, could also be a promising avenue.

Synthetic Approach Potential Advantages Research Focus
C-H ActivationHigh atom economy, reduced wasteDevelopment of selective catalysts for C4-methylation
Flow ChemistryImproved scalability, safety, and controlOptimization of reaction parameters in a continuous system
BiocatalysisHigh selectivity, mild conditions, sustainabilityIdentification and engineering of enzymes for synthesis

Design of Advanced Functional Materials Based on the Picolinate Scaffold

The structural characteristics of this compound make it an attractive building block for the synthesis of advanced functional materials. The hydroxyl and ester groups provide reactive handles for polymerization or incorporation into larger supramolecular structures.

Future research could be directed towards:

Polyester Synthesis: The bifunctional nature of the molecule (hydroxyl and ester groups) allows it to act as a monomer in the creation of novel polyesters. The rigidity of the pyridine ring could impart unique thermal and mechanical properties to these polymers. Esters are known to be valuable components in industrially beneficial polymers. panoleo.com

Metal-Organic Frameworks (MOFs): After hydrolysis of the methyl ester to the corresponding carboxylic acid, the resulting ligand can be used to construct MOFs. The additional methyl and hydroxymethyl groups could influence the pore environment and functionality of the MOF, potentially leading to materials with tailored gas sorption, separation, or catalytic properties.

Liquid Crystals: The rigid, aromatic core of the picolinate scaffold is a common feature in liquid crystalline molecules. Modification of the hydroxymethyl group with long alkyl chains could induce mesophase behavior.

Deeper Mechanistic Insights into Chemical Transformations

A fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. Future studies should employ a combination of experimental and computational methods to elucidate these pathways.

Prospective areas of investigation include:

Kinetics and Thermodynamics: Detailed kinetic studies of reactions such as esterification, transesterification, and oxidation of the alcohol functionality will provide essential data for process optimization.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to map reaction energy profiles, identify transition states, and understand the electronic effects of the substituents on the pyridine ring's reactivity.

Isotopic Labeling: Experiments using isotopically labeled reagents can provide definitive evidence for proposed reaction mechanisms, particularly for more complex, multi-step transformations. Understanding the mechanism of action is critical, as it can vary widely depending on the application, from serving as a chemical intermediate to interacting with biological receptors.

Expanding the Scope of Coordination Chemistry and Ligand Design

Picolinic acid and its derivatives are renowned for their ability to act as chelating ligands for a wide range of metal ions. wikipedia.org this compound offers intriguing possibilities for ligand design due to its multiple potential coordination sites.

Future research directions in this area are plentiful:

Multidentate Ligand Synthesis: The molecule can act as a bidentate ligand through the pyridine nitrogen and the carbonyl oxygen of the ester. Furthermore, the hydroxyl group could potentially engage in coordination following deprotonation, making it a tridentate ligand.

Synthesis of Novel Metal Complexes: The synthesis and characterization of coordination complexes with various transition metals, lanthanides, and main group elements would be a primary focus. The electronic and steric influence of the 4-methyl group could lead to complexes with unique structural, magnetic, and photophysical properties.

Catalysis: Metal complexes derived from this ligand could be screened for catalytic activity in a variety of organic transformations, such as oxidation, reduction, and cross-coupling reactions. The development of new ligand frameworks is a cornerstone of advancing coordination chemistry and catalysis. uni-wuerzburg.de

Development of Advanced Spectroscopic and Imaging Probes for Biological Systems

The picolinate scaffold is a valuable component in the design of probes for biological imaging, owing to its strong metal-chelating ability. Picolinic acid itself is a metabolite of tryptophan and plays a role in immunology and neuroprotection. nih.gov This inherent biological connection makes its derivatives interesting candidates for biomedical applications.

Future research should focus on:

Fluorescent Probes: Covalent attachment of a fluorophore to the hydroxymethyl group could yield probes for detecting metal ions in biological systems. The picolinate moiety would provide selective binding to a target ion, while the fluorophore would signal the binding event through a change in its emission.

Radiopharmaceutical Development: The strong chelating nature of the picolinate core is ideal for sequestering radiometals used in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging. Future work could involve synthesizing derivatives capable of being conjugated to biomolecules (e.g., peptides, antibodies) for targeted molecular imaging of diseases.

Bimodal Imaging Agents: By combining the picolinate scaffold with moieties suitable for different imaging modalities (e.g., fluorescence and MRI), researchers could develop advanced probes that provide complementary information from a single agent.

Integration with Artificial Intelligence and Machine Learning for Predictive Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and materials research. nih.gov Applying these computational tools to this compound and its derivatives could significantly accelerate the discovery of new applications.

Prospective research avenues include:

Property Prediction: Training ML models on datasets of known picolinate derivatives to predict key properties such as solubility, reactivity, toxicity, and ligand-binding affinity for novel, virtual analogues of this compound.

De Novo Design: Utilizing generative AI models to design new molecules based on the picolinate scaffold with optimized properties for specific applications, such as high binding affinity to a particular protein target or desired characteristics for a functional material. researchgate.net

Reaction Optimization: Employing ML algorithms to analyze experimental data and predict the optimal reaction conditions (e.g., temperature, catalyst, solvent) for the synthesis of the target compound and its derivatives, reducing the time and resources required for experimental optimization. researchgate.netmedium.com

Applications in Agrochemical and Industrial Chemical Development as Intermediates

Substituted pyridines are a cornerstone of the agrochemical and pharmaceutical industries. Picolinic acid derivatives, in particular, serve as crucial intermediates in the synthesis of herbicides, fungicides, and insecticides. nih.govgoogle.com

Future research should explore the utility of this compound as a versatile chemical intermediate:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6-(hydroxymethyl)-4-methylpicolinate, and what are their respective yields?

  • Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid derivative or through regioselective functionalization of pyridine precursors. Yields vary depending on reaction conditions (e.g., catalyst, temperature). For example, protocols for structurally similar pyridine esters report yields ranging from 50–75% under optimized conditions . Purification typically involves column chromatography or recrystallization.

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methyl and hydroxymethyl substituents. Mass spectrometry (MS) provides molecular weight validation, while Infrared (IR) spectroscopy identifies functional groups like ester carbonyls. Cross-referencing with databases (e.g., CAS registry data) ensures structural accuracy .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) recommend using personal protective equipment (PPE), including gloves and goggles, due to potential skin/eye irritation. Work should be conducted in a fume hood to avoid inhalation. Spills require immediate containment with inert absorbents, followed by disposal in accordance with hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing this compound?

  • Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. Employing 2D NMR techniques (e.g., COSY, HSQC) clarifies coupling patterns and carbon-proton correlations. For ambiguous cases, X-ray crystallography (using software like SHELXL ) provides definitive structural validation. Computational DFT calculations can also predict NMR shifts for comparison .

Q. What strategies are recommended for optimizing the reaction conditions to enhance the purity of this compound?

  • Methodological Answer : Reaction optimization involves:

  • Temperature Control : Lower temperatures reduce side reactions.
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity.
  • In Situ Monitoring : Techniques like TLC or HPLC track reaction progress.
    Post-synthesis, gradient elution in chromatography minimizes co-elution of impurities. Stability studies under inert atmospheres prevent hydroxymethyl oxidation .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) models predict reaction pathways, such as ester hydrolysis or nucleophilic substitution at the hydroxymethyl group. Molecular docking studies (e.g., with AutoDock) assess interactions with biological targets. Experimental validation via kinetic assays or crystallography (SHELX ) bridges computational and empirical results .

Q. What experimental design considerations are critical for studying the stability of this compound under varying pH conditions?

  • Methodological Answer : Design a matrix of pH buffers (e.g., pH 2–12) and monitor degradation via UV-Vis spectroscopy or LC-MS. Control variables include temperature and ionic strength. Use Arrhenius plots to extrapolate shelf-life. For hydrolytic stability, compare half-lives in acidic vs. basic conditions, noting ester bond lability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in polar solvents?

  • Methodological Answer : Reproduce experiments using standardized solvent systems (e.g., DMSO, ethanol, water) under controlled temperatures. Document saturation concentrations via gravimetric analysis. Discrepancies may arise from impurities or hydration states; characterize batches via Karl Fischer titration and DSC (Differential Scanning Calorimetry) .

Research Design Frameworks

Q. How can the PICOT framework be adapted to structure studies on this compound’s biological activity?

  • Methodological Answer :

  • Population : Target enzyme or cellular model.
  • Intervention : Compound concentration/dosage.
  • Comparison : Positive/negative controls (e.g., known inhibitors).
  • Outcome : IC₅₀ values or binding affinity.
  • Time : Incubation duration for activity assays.
    This ensures hypothesis-driven experimentation and systematic literature reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.